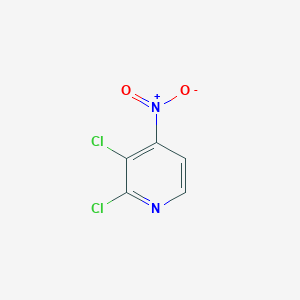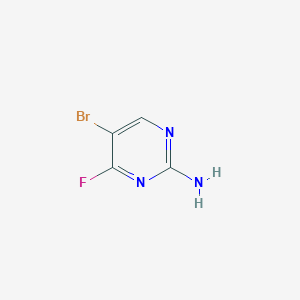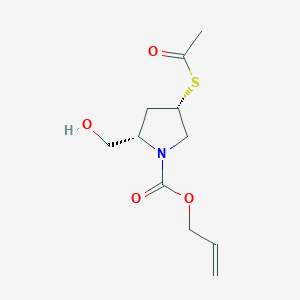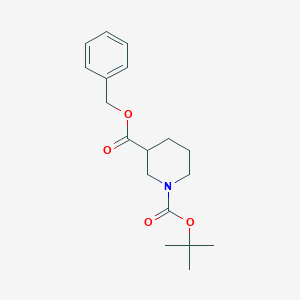
Benzyl 1-Boc-piperidine-3-carboxylate
Vue d'ensemble
Description
Benzyl 1-Boc-piperidine-3-carboxylate, also known as 1-tert-butyl 3-benzyl 1,3-piperidinedicarboxylate, is a chemical compound with the molecular formula C18H25NO4 and a molecular weight of 319.4 g/mol . This compound is widely researched due to its diverse range of applications in the pharmaceutical, biotechnology, and industrial sectors.
Mécanisme D'action
Target of Action
Benzyl 1-Boc-piperidine-3-carboxylate is a complex organic compound that belongs to the piperidine chemical family Similar compounds have been used as building blocks for the syntheses of receptor agonists and antagonists .
Mode of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are known to interact with various biological targets .
Biochemical Pathways
It has been used as a reactant for the synthesis of various compounds, indicating its potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 3.74 (iLOGP), indicating its potential to cross biological membranes .
Result of Action
It has been used as a reactant for the synthesis of various compounds, suggesting its potential to induce a wide range of molecular and cellular effects .
Action Environment
It is recommended to be stored sealed in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-Boc-piperidine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for Benzyl 1-Boc-piperidine-3-carboxylate often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, alkyl halides, dichloromethane, room temperature.
Oxidation: Potassium permanganate, water, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux conditions.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Benzyl 1-Boc-piperidine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-piperidone: A related compound with a similar Boc-protected piperidine structure but lacking the benzyl group.
1-Boc-4-piperidone: Another Boc-protected piperidine derivative with a different substitution pattern.
1-Boc-piperazine: A Boc-protected piperazine compound used in similar synthetic applications.
Uniqueness
Benzyl 1-Boc-piperidine-3-carboxylate is unique due to its specific combination of a Boc-protected piperidine ring and a benzyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
IUPAC Name |
3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSVOCCBYCHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
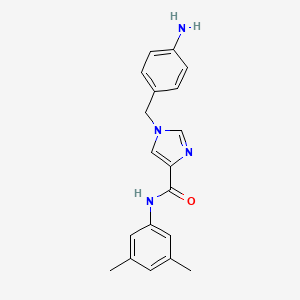
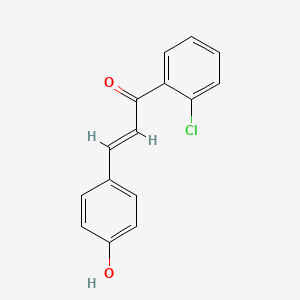
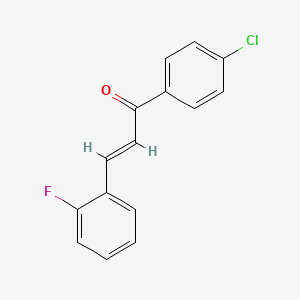
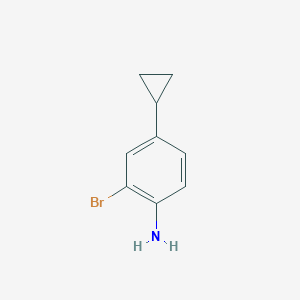
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3034070.png)
![4-butan-2-yl-9-ethyl-4,5,9-trihydroxy-8-methyl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione](/img/structure/B3034071.png)
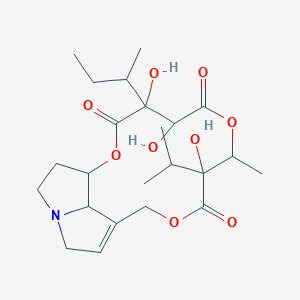
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B3034073.png)
![8-Chloro-3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3034074.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3034076.png)

